1-(3-Cyclopropylprop-2-ynyl)piperidine
Description
1-(3-Cyclopropylprop-2-ynyl)piperidine is a piperidine derivative featuring a cyclopropylpropynyl substituent. The cyclopropylpropynyl group in this compound introduces unique steric and electronic properties, which may influence its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile.
Properties
IUPAC Name |
1-(3-cyclopropylprop-2-ynyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-8-12(9-3-1)10-4-5-11-6-7-11/h11H,1-3,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAVQMHYRDLKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclopropylprop-2-ynyl)piperidine typically involves multi-component reactions. One common method includes the reaction of cyclopropylacetylene with piperidine under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the coupling of the alkyne with the piperidine ring .
Industrial Production Methods: In industrial settings, the production of piperidine derivatives often employs continuous flow reactions. These methods are advantageous due to their scalability, efficiency, and ability to maintain consistent reaction conditions. The use of microwave irradiation and ionic liquids as catalysts has also been explored to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyclopropylprop-2-ynyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: N-alkylated piperidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropylprop-2-ynyl)piperidine involves its interaction with specific molecular targets. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are crucial for cell survival and proliferation. By inhibiting these pathways, the compound can induce apoptosis in cancer cells and exhibit anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Piperidine Derivatives
| Compound Name | Structural Features | Unique Properties/Activities | Reference ID |
|---|---|---|---|
| 1-(Cyclopropylmethyl)piperidine | Cyclopropylmethyl group attached to piperidine | Simpler structure; lacks propynyl moiety. Potential analgesic activity due to unmodified piperidine core. | |
| 3-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride | Cyclopropylmethyl-imidazole-piperidine hybrid | Enhanced receptor selectivity in neurological targets due to imidazole ring. | |
| 2-Cyclopropyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone | Cyclopropyl, pyrimidine, and piperidine | Distinct pharmacokinetics from pyrimidine’s electron-withdrawing effects. Potential kinase inhibition. | |
| 1-(3-Chloropropyl)piperidine | Chloropropyl chain instead of cyclopropylpropynyl | Higher electrophilicity due to Cl; different biological targets (e.g., GABA receptors). | |
| N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine | Cyclopropyl and isopropyl-piperidine-pyridine | Significant kinase inhibition attributed to pyridine and isopropyl groups. |
Impact of Substituents on Pharmacological Activity
- Cyclopropyl vs. Propynyl Groups : Cyclopropyl enhances metabolic stability by resisting oxidative degradation, while the propynyl group in 1-(3-Cyclopropylprop-2-ynyl)piperidine may increase reactivity in click chemistry or covalent binding applications .
- Piperidine Core Modifications : The addition of heterocycles (e.g., imidazole in , pyrimidine in ) diversifies binding modes compared to the simpler piperidine-cyclopropylpropynyl structure.
- Positional Isomerism: Analogues like 1-[3-(3-methoxyphenoxy)propyl]piperidine demonstrate that substituent positioning (e.g., meta vs. para methoxy) significantly alters receptor affinity and solubility .
Physicochemical and Structural Properties
- Bond Lengths and Stability : Cyclopropyl’s strained ring system may shorten adjacent bond lengths (e.g., C–C bonds in propynyl group), increasing molecular rigidity compared to linear alkyl chains .
- Hydrophobicity: The cyclopropylpropynyl group likely enhances lipophilicity, improving blood-brain barrier penetration relative to polar derivatives like 4-(Methylamino)piperidine .
- Thermal Stability : High-resolution crystallographic data (e.g., for 3-cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol) suggest cyclopropyl-containing piperidines exhibit reduced thermal displacement errors, indicating robust structural integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
